Mesoporphyrin ix dimethyl ester Mesoporphyrin ix dimethyl ester
Brand Name: Vulcanchem
CAS No.: 1263-63-4
VCID: VC21331833
InChI: InChI=1S/C36H42N4O4/c1-9-23-19(3)27-15-28-21(5)25(11-13-35(41)43-7)33(39-28)18-34-26(12-14-36(42)44-8)22(6)30(40-34)17-32-24(10-2)20(4)29(38-32)16-31(23)37-27/h15-18,37-38H,9-14H2,1-8H3
SMILES: CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)OC)CCC(=O)OC)C)C)CC)C
Molecular Formula: C36H42N4O4
Molecular Weight: 594.7 g/mol

Mesoporphyrin ix dimethyl ester

CAS No.: 1263-63-4

Cat. No.: VC21331833

Molecular Formula: C36H42N4O4

Molecular Weight: 594.7 g/mol

* For research use only. Not for human or veterinary use.

Mesoporphyrin ix dimethyl ester - 1263-63-4

CAS No. 1263-63-4
Molecular Formula C36H42N4O4
Molecular Weight 594.7 g/mol
IUPAC Name methyl 3-[8,13-diethyl-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate
Standard InChI InChI=1S/C36H42N4O4/c1-9-23-19(3)27-15-28-21(5)25(11-13-35(41)43-7)33(39-28)18-34-26(12-14-36(42)44-8)22(6)30(40-34)17-32-24(10-2)20(4)29(38-32)16-31(23)37-27/h15-18,37-38H,9-14H2,1-8H3
Standard InChI Key CQKDGYMHYLBWTQ-UHFFFAOYSA-N
SMILES CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)OC)CCC(=O)OC)C)C)CC)C
Canonical SMILES CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)OC)CCC(=O)OC)C)C)CC)C

Chemical Identity and Properties

Chemical Structure and Composition

Mesoporphyrin IX dimethyl ester has the molecular formula C36H42N4O4, with a molecular weight of 594.7431 g/mol. The compound features a tetrapyrrole macrocycle with four pyrrole rings connected by methine bridges. Its structure includes 7,12-diethyl and 3,8,13,17-tetramethyl substituent groups on the porphyrin ring, along with two propionic acid groups esterified with methanol to form methyl esters .

Nomenclature and Identification

Mesoporphyrin IX dimethyl ester is identified by the CAS Registry Number 1263-63-4. The compound is also known by several synonyms, including:

  • 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethyl-3,8,13,17-tetramethyl-, dimethyl ester

  • 2,18-Porphinedipropionic acid, 7,12-diethyl-3,8,13,17-tetramethyl-, dimethyl ester

  • Dimethyl 8,13-diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2,18-dipropionate

  • Dimethyl 7,12-diethyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropionate

The IUPAC Standard InChIKey for this compound is LUUYUVIPWOKSNM-MFBGAUBSSA-N, which serves as a unique identifier in chemical databases and literature .

Structural Characteristics

Crystal Structure Analysis

The crystallographic data indicates that the porphyrin macrocycle adopts a nearly planar conformation with slight deviations due to the presence of the two central hydrogen atoms. This slight non-planarity is a characteristic feature of free base porphyrins and has significant implications for their spectroscopic properties and reactivity. The peripheral substituents, including the methyl ester groups, ethyl, and methyl substituents, orient themselves to minimize steric interactions while maintaining optimal electronic configurations.

Molecular Packing and Interactions

In the crystalline state, mesoporphyrin IX dimethyl ester molecules arrange themselves in specific packing patterns dictated by various intermolecular forces. These include π-π stacking interactions between the porphyrin rings, hydrogen bonding involving the ester groups and nitrogen atoms, and van der Waals forces between the alkyl substituents. The precise arrangement of molecules in the crystal lattice influences properties such as solubility, melting point, and optical characteristics .

Spectroscopic Properties

Vibrational Spectroscopy Analysis

Research has investigated the symmetry properties of vibrational modes in mesoporphyrin IX dimethyl ester using polarization-sensitive resonance Raman and CARS (Coherent Anti-Stokes Raman Scattering) spectroscopy . These studies provide detailed information about the molecular vibrations and symmetry properties of the compound.

The vibrational spectroscopic data reveal characteristic bands associated with the porphyrin macrocycle, as well as vibrations related to the peripheral substituents. Analysis of these vibrational modes provides insights into the electronic structure, bond strengths, and conformational details of the molecule. The polarization-dependent studies help elucidate the symmetry properties of various vibrational modes, contributing to a comprehensive understanding of the compound's molecular structure and dynamics.

Nuclear Magnetic Resonance Studies

Nuclear Magnetic Resonance (NMR) spectroscopy has been extensively used to study mesoporphyrin IX dimethyl ester and its complexes. Particularly notable is research on the complex formation between nickel(II)–mesoporphyrin IX dimethyl ester and piperidine, investigated using 1H NMR resonance .

These NMR studies reveal that the chemical shifts of the porphyrin protons depend on the piperidine concentration, indicating that only one ligand is added in the complex formation. The alternation in the sign of the shifts of the meso- and β-CH protons suggests that delocalization of the unpaired spin occurs mainly via a π-mechanism . These findings provide valuable insights into the electronic structure and coordination chemistry of mesoporphyrin IX dimethyl ester complexes.

The NMR data also indicate the presence of a contact shift of the meso-protons of approximately 103 Hz, which is consistent with the established equilibrium constants for the system. These spectroscopic investigations contribute significantly to understanding the compound's electronic structure, coordination behavior, and potential applications in various fields.

Coordination Chemistry

Metal Complexation Behavior

Mesoporphyrin IX dimethyl ester functions as a tetradentate ligand that can coordinate with various metal ions to form metalloporphyrin complexes. Studies on the complex formation between nickel(II) and mesoporphyrin IX dimethyl ester provide insights into the coordination chemistry of this compound . The incorporation of metal ions into the central cavity of the porphyrin ring significantly alters the electronic structure and consequently the chemical and spectroscopic properties of the resulting complexes.

The complex formation process typically involves the replacement of the two central hydrogen atoms in the free base porphyrin by a metal ion. Research on the nickel(II) complex demonstrates that the coordination environment around the metal center can be further modified by the addition of axial ligands such as piperidine . The addition of these axial ligands affects the electronic structure of the complex, as evidenced by changes in the NMR chemical shifts of various protons in the molecule.

Ligand Interaction Studies

The interaction between mesoporphyrin IX dimethyl ester complexes and various ligands has been investigated to understand the factors influencing complex stability and reactivity. Studies on the interaction between nickel(II)–mesoporphyrin IX dimethyl ester and piperidine reveal important aspects of this ligand binding process .

The dependence of chemical shifts on piperidine concentration indicates that only one ligand is added to the nickel complex. Quantitative interpretation of these results requires correction for simultaneous formation of a chloroform–piperidine complex, with an equilibrium constant of approximately 0.2 l/mol and a low-field complex shift of the chloroform proton of 2.08 ppm . These findings provide valuable information about the coordination chemistry of mesoporphyrin IX dimethyl ester complexes and contribute to understanding the factors influencing the stability and reactivity of metalloporphyrins in general.

Research Applications

Model Systems for Biological Porphyrins

Mesoporphyrin IX dimethyl ester serves as an important model system for studying naturally occurring porphyrins involved in critical biological processes. The well-defined structure and properties of this compound make it valuable for investigating fundamental aspects of porphyrin chemistry that are relevant to understanding biological systems such as hemoglobin, myoglobin, cytochromes, and chlorophylls.

Research using mesoporphyrin IX dimethyl ester has contributed to understanding the spectroscopic properties, coordination chemistry, and reactivity of porphyrins. These studies provide insights into the structure-function relationships of biological porphyrins and help elucidate the mechanisms of various biological processes involving these important molecules.

Synthetic Applications

The well-characterized structure and properties of mesoporphyrin IX dimethyl ester make it a useful starting material or intermediate in the synthesis of more complex porphyrin derivatives. Modifications of the peripheral substituents or the central cavity can lead to compounds with tailored properties for specific applications in areas such as materials science, catalysis, and medicine.

The chemistry of mesoporphyrin IX dimethyl ester has contributed to the development of synthetic methodologies for preparing functionalized porphyrins with diverse applications. These include photosensitizers for photodynamic therapy, catalysts for various chemical transformations, sensors for detecting specific analytes, and materials for electronic and photonic applications.

Comparison with Related Porphyrins

Structural Similarities and Differences

Table 1 below compares mesoporphyrin IX dimethyl ester with related porphyrin compounds, highlighting structural similarities and differences that influence their properties and applications:

CompoundMolecular FormulaKey Structural FeaturesNotable Differences
Mesoporphyrin IX Dimethyl EsterC36H42N4O4Porphyrin macrocycle with ethyl, methyl, and methyl ester substituentsEthyl groups at positions 7,12; dimethyl ester groups from propionic acid side chains
Protoporphyrin IX Dimethyl EsterC36H38N4O4Porphyrin macrocycle with vinyl, methyl, and methyl ester substituentsVinyl groups instead of ethyl groups; key precursor to heme
Hematoporphyrin IXC34H38N4O6Porphyrin macrocycle with hydroxyethyl, methyl, and carboxylic acid groupsHydroxyethyl groups and free carboxylic acids; increased water solubility

The differences in substituent groups among these related porphyrins lead to variations in their physical properties, spectroscopic characteristics, coordination behavior, and potential applications. Comparing these structural features provides insights into structure-property relationships in porphyrin chemistry and guides the development of new porphyrin derivatives with tailored properties for specific applications.

Comparative Spectroscopic Data

The spectroscopic properties of mesoporphyrin IX dimethyl ester differ from those of related porphyrins due to variations in their structures. The absorption spectra of porphyrins typically feature an intense Soret band in the 400-450 nm region and several Q-bands at longer wavelengths. The exact positions and intensities of these bands are influenced by the nature of the substituents and the presence or absence of a central metal ion.

The NMR spectra of porphyrins also exhibit characteristic patterns that reflect their structures. For free base porphyrins like mesoporphyrin IX dimethyl ester, the inner NH protons appear at highly upfield positions (typically -2 to -4 ppm) due to the ring current effect of the aromatic macrocycle. The meso-protons, in contrast, appear at downfield positions (around 10 ppm), while the signals for the peripheral substituents occur at positions characteristic of their chemical environments.

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